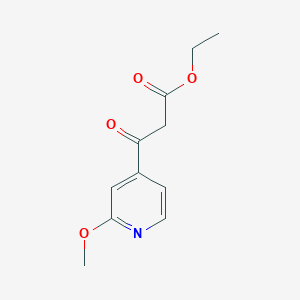
N,N-Diethyl-3-(4-iodophenyl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-(4-iodophenyl)-propionamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propionamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(4-iodophenyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and diethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-iodoaniline with a suitable acylating agent, such as propionyl chloride, under basic conditions.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with diethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-3-(4-iodophenyl)-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Amidation and Hydrolysis: The amide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,N-Diethyl-3-(4-iodophenyl)-propionamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of iodine-containing compounds with biological molecules. Its ability to undergo substitution reactions makes it useful for labeling and tracking studies.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its structure can be modified to enhance biological activity or reduce toxicity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3-(4-iodophenyl)-propionamide involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. The amide group can form hydrogen bonds, further stabilizing interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-3-(4-bromophenyl)-propionamide: Similar structure but with a bromine atom instead of iodine.
N,N-Diethyl-3-(4-chlorophenyl)-propionamide: Contains a chlorine atom instead of iodine.
N,N-Diethyl-3-(4-fluorophenyl)-propionamide: Features a fluorine atom in place of iodine.
Uniqueness
N,N-Diethyl-3-(4-iodophenyl)-propionamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and specific reactivity patterns. The iodine atom also enhances the compound’s ability to participate in halogen bonding, making it valuable for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C13H18INO |
|---|---|
Molekulargewicht |
331.19 g/mol |
IUPAC-Name |
N,N-diethyl-3-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C13H18INO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI-Schlüssel |
NIRXQUPDISXKGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CCC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


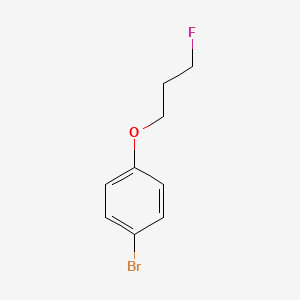
![2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)
![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)



![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
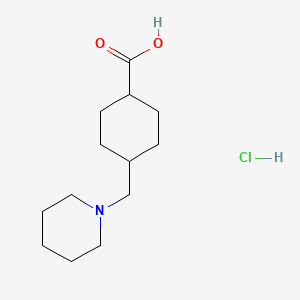
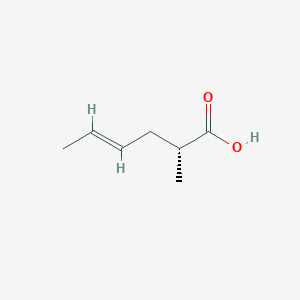
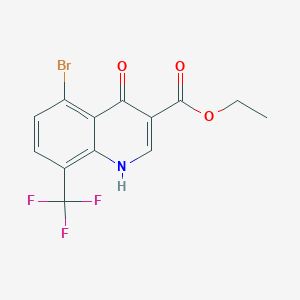

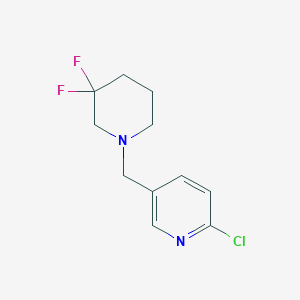
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)
